1-Bromo-3-(cyclopentylthio)benzene
Overview
Description
1-Bromo-3-(cyclopentylthio)benzene is a useful research compound. Its molecular formula is C11H13BrS and its molecular weight is 257.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives :
- The synthesis and characterization of various bromobenzene derivatives, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, demonstrate the potential for creating precursors for more complex compounds, including graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).
Luminescent Properties in Organometallic Compounds :
- Studies on luminescent cyclometalated palladium(II) and platinum(II) complexes, incorporating compounds like 1-Bromo-3,5-bis(7-azaindolyl)phenyl, highlight the application in materials science and photonics (Song et al., 2001).
Applications in Organic Synthesis :
- The use of bromobenzene derivatives in reactions like the Diels–Alder synthesis of ortho-CF2Br-Substituted Biaryls showcases their role in organic synthesis and the creation of novel biaryl compounds (Muzalevskiy et al., 2009).
Development of Fluorescence Properties :
- Research into the fluorescence properties of compounds such as 1-Bromo-4-(2,2-diphenylvinyl) benzene indicates potential applications in the field of photoluminescence and material sciences (Zuo-qi, 2015).
Formation of Complex Chemical Structures :
- The formation of complex structures like indeno[1,2-c]chromenes through reactions involving bromobenzene derivatives points to their role in advanced organic chemistry and materials science (Pan et al., 2014).
Properties
IUPAC Name |
1-bromo-3-cyclopentylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQHNTZNSOTOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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